![molecular formula C14H13NO B12466851 3-[(E)-(benzylimino)methyl]phenol](/img/structure/B12466851.png)
3-[(E)-(benzylimino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(benzylimino)methyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (–RC=N–) formed by the condensation of an aldehyde or ketone with a primary amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(benzylimino)methyl]phenol typically involves the condensation reaction between benzaldehyde and 3-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction environment and improve yield. The use of catalysts such as acidic or basic catalysts can also enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
3-[(E)-(benzylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Substituted phenol derivatives
科学研究应用
3-[(E)-(benzylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of polymers and resins.
作用机制
The mechanism of action of 3-[(E)-(benzylimino)methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can then interact with biological molecules. The phenol group can undergo redox reactions, contributing to its antioxidant properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
Benzaldehyde Schiff bases: Similar compounds include other Schiff bases formed from benzaldehyde and different amines.
Phenol derivatives: Compounds such as cresols and other substituted phenols share similar chemical properties.
Uniqueness
3-[(E)-(benzylimino)methyl]phenol is unique due to the presence of both the imine and phenol functional groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-(benzyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,11,16H,10H2 |
InChI 键 |
DFEGWIDUPWZZFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN=CC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


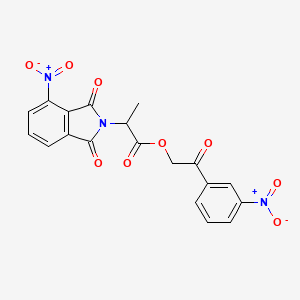
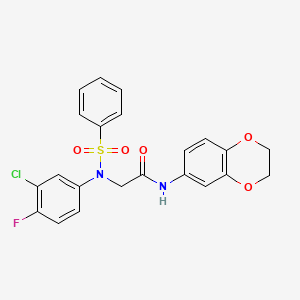
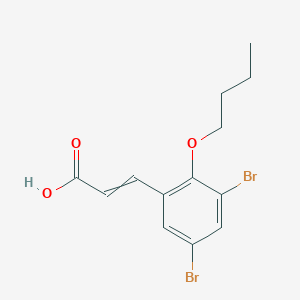
![5-bromo-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12466795.png)
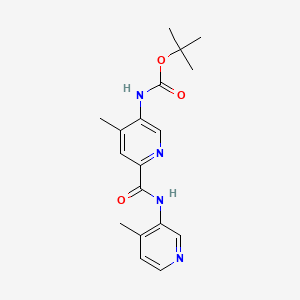
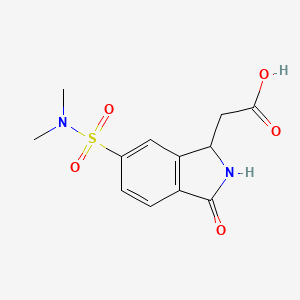
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12466807.png)
![4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)
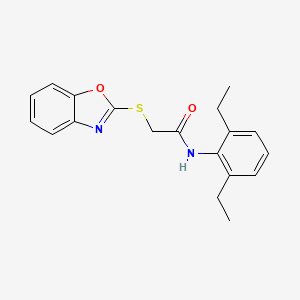
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B12466830.png)
![N-[4-(acetylamino)phenyl]-N-[(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B12466846.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-3-methylbenzamide](/img/structure/B12466854.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)
![N-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12466864.png)
